4-Methylumbelliferone

Hyaluronan Synthesis Inhibition Prostate Cancer Apoptosis Induction

4-Methylumbelliferone (Hymecromone) is a clinically approved hyaluronan synthesis inhibitor with an IC50 of 0.4 mM. It uniquely combines HA inhibition with hCA IX targeting (IC50 0.6 μM, >166-fold selectivity over cytosolic isoforms). Both 4-methyl and 7-hydroxy groups are essential for activity, preventing interchangeability with structural analogs. With established human safety up to 3600 mg/day and >3-fold tumor reduction in prostate cancer models, it is the validated reference for HA-targeted oncology, fibrosis, and hepatobiliary research. Offered in bulk quantities with competitive pricing.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 90-33-5
Cat. No. B1674119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferone
CAS90-33-5
Synonyms4 Methylumbelliferone
4-methylumbelliferone
7 Hydroxy 4 methyl coumarin
7-hydroxy-4-methyl-coumarin
Cholestil
Hymecromone
Imecromone
Mendiaxon
Methylumbelliferone
Resocyanine
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)O
InChIInChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3
InChIKeyHSHNITRMYYLLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylumbelliferone (CAS 90-33-5): A Selective Hyaluronan Synthesis Inhibitor for Anti-Cancer and Anti-Fibrotic Research


4-Methylumbelliferone (4-MU), a 7-hydroxycoumarin derivative, functions as a selective inhibitor of hyaluronan (HA) synthesis primarily through depletion of UDP-glucuronic acid and downregulation of hyaluronan synthase 2 (HAS2) and HAS3 . As a small molecule inhibitor, 4-MU exerts its biological effects by disrupting the HA-rich extracellular matrix that supports tumor progression, inflammation, and fibrosis [1].

Why 4-Methylumbelliferone (CAS 90-33-5) Cannot Be Replaced by Other Coumarins or Generic HA Synthesis Inhibitors


Although structurally related coumarins share the benzopyranone backbone, the presence and position of substituents critically determine biological activity. Studies evaluating 10 MU derivatives demonstrated that both the 4-methyl and 7-hydroxy groups are necessary for HA synthesis inhibition [1]. For instance, the derivative 4-methylesculetin (ME) inhibits HA synthesis more strongly than 4-MU in certain cancer models, while other hydroxycoumarins like umbelliferone exhibit distinctly different target profiles [2]. Furthermore, 4-MU uniquely combines HA synthesis inhibition with clinically established safety as the approved drug hymecromone—a regulatory status absent for most coumarin analogs [3]. These structural and regulatory distinctions preclude direct interchangeability.

4-Methylumbelliferone (CAS 90-33-5) Comparative Quantitative Evidence for Scientific Procurement


HA Synthesis Inhibition IC50: 4-MU Demonstrates Potent and Selective Activity in Prostate Cancer Cells

4-Methylumbelliferone (4-MU) exhibits potent inhibition of hyaluronan (HA) synthesis with an IC50 of 0.4 mM in prostate cancer cells. At this concentration, 4-MU induces >3-fold apoptosis compared to untreated controls, and this pro-apoptotic effect is specifically reversed by the addition of exogenous HA, confirming on-target activity [1]. The IC50 for HA synthesis inhibition is consistently reported as 0.4 mM across multiple studies .

Hyaluronan Synthesis Inhibition Prostate Cancer Apoptosis Induction

Selective hCA IX Inhibition: 4-MU and Umbelliferone Exhibit Comparable Potency and Isoform Selectivity

Both 4-methylumbelliferone (4-MU) and umbelliferone demonstrate potent and selective inhibition of the tumor-associated carbonic anhydrase isoform hCA IX, with IC50 values of 0.6 μM and 0.5 μM, respectively, while exhibiting negligible activity against hCA I and hCA II (IC50 >100 μM) [1]. This >166-fold selectivity ratio for hCA IX over cytosolic isoforms is nearly identical between the two coumarins.

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

17β-HSD Type 3 Inhibition: Structural Specificity Distinguishes 4-MU from Umbelliferone

The 7-hydroxycoumarins umbelliferone and 4-methylumbelliferone inhibit human testes microsomal 17β-hydroxysteroid dehydrogenase (17β-HSD) type 3 with IC50 values of 1.4 μM and 1.9 μM, respectively [1]. In contrast, structurally related analogs including 7-methoxycoumarin, 4-hydroxycoumarin, and 7-ethoxycoumarin exhibit little or no inhibitory activity, demonstrating the critical importance of the 7-hydroxy group combined with specific substituent positioning.

17β-HSD Inhibition Steroidogenesis Endocrine Research

Choleretic Efficacy: 4-MU Demonstrates Superior Bile Flow Stimulation vs. 6,7-Dimethylesculetin

In comparative choleretic studies conducted in rats, the choleretic efficacy of 4-methylumbelliferone (4-MU) was found to be substantially stronger than that of 6,7-dimethylesculetin (6,7-DME) [1]. The mechanistic basis for this difference involves differential metabolism: 4-MU undergoes hepatic conjugation to form mainly a glucuronide metabolite that is rapidly excreted into bile, whereas 6,7-DME is converted into metabolites that are excreted gradually over a prolonged period [1].

Choleretic Activity Hepatobiliary Research Bile Secretion

In Vivo Anti-Tumor Efficacy: Oral 4-MU Achieves >3-Fold Tumor Growth Reduction in Prostate Cancer Models

Oral administration of 4-methylumbelliferone (4-MU) significantly decreased PC3-ML tumor growth by >3-fold when treatment was initiated either on the day of tumor cell injection or after tumors became palpable [1]. This in vivo efficacy was achieved without observable organ toxicity, changes in serum chemistry, or alterations in body weight [1]. In a separate study using TRAMP transgenic mice, 4-MU treatment (450 mg/kg/day) completely abrogated prostate tumor development and metastases at 28 weeks, with no tumors developing at one year even after treatment cessation [2]. In the DU145 subcutaneous model, 4-MU inhibited tumor growth by 85-90% (P = .002) [2].

In Vivo Efficacy Prostate Cancer Oral Bioavailability

Regulatory and Translational Advantage: 4-MU is the Approved Drug Hymecromone

Unlike most coumarin analogs and experimental HA synthesis inhibitors, 4-methylumbelliferone is an already approved drug in Europe and Asia under the name 'hymecromone,' where it is used clinically to treat biliary spasm [1]. This regulatory approval provides established human safety and tolerability data that are absent for related compounds. In human studies, hymecromone has been well tolerated up to doses of 3600 mg/day [2].

Drug Repurposing Clinical Translation Regulatory Status

4-Methylumbelliferone (CAS 90-33-5) Optimal Application Scenarios Based on Comparative Evidence


Prostate Cancer and Metastasis Research

4-Methylumbelliferone is the optimal selection for preclinical prostate cancer studies requiring HA synthesis inhibition with demonstrated in vivo efficacy. At its IC50 of 0.4 mM, 4-MU induces >3-fold apoptosis and >90% NF-κB inhibition in prostate cancer cells [1]. Oral administration achieves >3-fold tumor growth reduction and 85-90% inhibition in DU145 models [2]. These quantitative benchmarks establish 4-MU as the validated reference compound for prostate cancer HA-targeted research [1][2].

Tumor Hypoxia and Carbonic Anhydrase IX Studies

For research investigating tumor-associated carbonic anhydrase IX (hCA IX), 4-MU offers dual-target capability. 4-MU inhibits hCA IX with an IC50 of 0.6 μM while maintaining >166-fold selectivity over cytosolic hCA I and hCA II [3]. This hCA IX inhibitory profile is comparable to umbelliferone (IC50 = 0.5 μM), but 4-MU uniquely adds HA synthesis inhibition, enabling simultaneous interrogation of both hypoxia adaptation and ECM remodeling pathways [3].

Hepatobiliary Function and Bile Acid Metabolism Research

In hepatobiliary research, 4-MU serves as a validated positive control for choleretic activity. Comparative studies demonstrate that 4-MU exhibits substantially stronger choleretic efficacy than 6,7-dimethylesculetin, with rapid biliary excretion of its glucuronide metabolite [4]. This established activity profile supports its use as a reference compound in studies of bile flow regulation and hepatobiliary transporter function [4].

Drug Repurposing and Translational Development Programs

For translational research programs targeting HA-driven pathologies, 4-MU provides a unique advantage as an already-approved drug (hymecromone) with established human safety data [5]. Human studies confirm tolerability up to 3600 mg/day [6]. This regulatory status enables accelerated translational pathways compared to unapproved coumarin analogs, supporting its prioritization in repurposing initiatives for cancer, fibrosis, and autoimmune diseases [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylumbelliferone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.